molecular formula C16H26O4 B14446022 Dicyclohexyl methylpropanedioate CAS No. 73742-26-4

Dicyclohexyl methylpropanedioate

Cat. No.: B14446022
CAS No.: 73742-26-4
M. Wt: 282.37 g/mol
InChI Key: WSHAHKVOVQSCNI-UHFFFAOYSA-N
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Description

Dicyclohexyl methylpropanedioate is an organic compound that features two cyclohexyl groups attached to a methylpropanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl methylpropanedioate typically involves the esterification of methylpropanedioic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl methylpropanedioate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Dicyclohexyl methylpropanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of dicyclohexyl methylpropanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.

    Cyclohexyl methyl ether: A solvent with similar structural features.

    Cyclohexylamine: An amine with applications in organic synthesis.

Uniqueness

Dicyclohexyl methylpropanedioate is unique due to its dual cyclohexyl groups and ester functionality, which confer specific chemical and physical properties

Properties

CAS No.

73742-26-4

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

dicyclohexyl 2-methylpropanedioate

InChI

InChI=1S/C16H26O4/c1-12(15(17)19-13-8-4-2-5-9-13)16(18)20-14-10-6-3-7-11-14/h12-14H,2-11H2,1H3

InChI Key

WSHAHKVOVQSCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2

Origin of Product

United States

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